(-)-trans-Myrtanol

Catalog No.
S705104
CAS No.
53369-17-8
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-trans-Myrtanol

CAS Number

53369-17-8

Product Name

(-)-trans-Myrtanol

IUPAC Name

[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1

InChI Key

LDWAIHWGMRVEFR-VGMNWLOBSA-N

SMILES

CC1(C2CCC(C1C2)CO)C

Synonyms

(1S,2S,5S)-(-)-Myrtanol

Canonical SMILES

CC1(C2CCC(C1C2)CO)C

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@@H]1C2)CO)C

(-)-trans-Myrtanol is a chiral monoterpenoid alcohol characterized by its unique molecular structure and pleasant aroma. It is derived from β-pinene, a common terpene found in various essential oils. The compound has three chiral centers, which makes it an interesting subject for stereochemical studies and applications in organic synthesis. Its chemical formula is C10_{10}H18_{18}O, and it is recognized for its potential use in the flavor and fragrance industries due to its distinctive scent .

Research suggests that (1S,2S,5S)-(-)-Myrtanol exhibits antibacterial activity against various harmful intestinal bacteria []. The exact mechanism of action remains unclear, but it might involve disrupting the bacterial cell membrane or interfering with essential metabolic processes []. Further studies are needed to elucidate the specific mechanism.

(1S,2S,5S)-(-)-Myrtanol, also known as (-)-trans-myrtanol, is a naturally occurring monoterpenoid alcohol found in various plants, including eucalyptus and tea tree oil []. While its specific functions in these plants remain under investigation, recent research has explored its potential applications in various scientific fields.

Antimicrobial Activity

Studies suggest that (1S,2S,5S)-(-)-Myrtanol may possess antimicrobial properties against certain bacteria. In vitro experiments have demonstrated its ability to inhibit the growth of various harmful intestinal bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa []. However, further research is needed to determine its effectiveness and mechanisms of action against different bacterial strains and in vivo models.

Antiviral Potential

Preliminary research suggests that (1S,2S,5S)-(-)-Myrtanol might exhibit antiviral activity. A study investigating its effects on influenza A virus replication found that it could reduce viral titers in infected cells []. However, further investigation is necessary to understand its antiviral mechanisms and potential therapeutic applications.

Other Potential Applications

Limited research suggests that (1S,2S,5S)-(-)-Myrtanol might have additional potential applications in scientific research, including:

  • Anti-inflammatory effects: A study investigating its effects on lipopolysaccharide-induced inflammation in mice found that it could reduce inflammatory markers []. However, further research is needed to confirm these findings and understand its underlying mechanisms.
  • Anticancer properties: Preliminary studies suggest that (1S,2S,5S)-(-)-Myrtanol might exhibit some anticancer activity against certain cancer cell lines []. However, extensive research is required to understand its potential therapeutic applications and mechanisms of action.

  • Oxidation: It can be oxidized to form (1S,2S,5S)-(-)-myrtenal using oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
  • Reduction: The compound can be reduced to yield (1S,2S,5S)-(-)-myrtanol using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Substitution: (-)-trans-Myrtanol can undergo nucleophilic substitution reactions, leading to the formation of various esters and ethers depending on the substituents used.

Common Reagents and Conditions

  • Oxidation: Typically involves PCC or DMP under mild conditions.
  • Reduction: Commonly performed with lithium aluminum hydride or sodium borohydride.
  • Substitution: Conducted under mild to moderate conditions with alcohols, acids, or bases.

Research indicates that (-)-trans-Myrtanol exhibits several biological activities. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for therapeutic applications. Additionally, investigations into its anti-inflammatory and analgesic effects suggest that it may have therapeutic benefits in treating various conditions . The mechanism of action appears to involve modulation of specific enzymes and receptors within biological systems.

The synthesis of (-)-trans-Myrtanol can be achieved through several methods:

  • Hydrogenation of (-)-Myrtenal: This is the most common method, where (-)-myrtenal, derived from β-pinene, is hydrogenated using a platinum or ruthenium catalyst under mild conditions. This process is optimized in industrial settings for high yield and purity .
  • Alternative Synthetic Routes: Other methods may involve different reducing agents or catalytic systems to achieve similar transformations, although hydrogenation remains the preferred approach due to its efficiency .

Due to its unique properties, (-)-trans-Myrtanol finds applications across various fields:

  • Flavor and Fragrance Industry: Widely used for its pleasant aroma in perfumes and food flavoring.
  • Chemical Synthesis: Serves as a chiral building block in the synthesis of complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties .

Studies have focused on the interactions of (-)-trans-Myrtanol with various biological targets. Its potential antimicrobial activity has been explored against different pathogens, suggesting that it may inhibit growth or activity through specific molecular mechanisms. Additionally, its interactions with enzymes involved in inflammatory processes are under investigation to better understand its therapeutic potential .

Several compounds share structural similarities with (-)-trans-Myrtanol. Here are notable examples:

Compound NameDescription
(1S,2R,5S)-MyrtanolA diastereomer differing at the 2-position; exhibits different properties.
(1R,2S,5R)-MyrtanolAnother diastereomer with distinct stereochemistry at multiple positions.
(1R,2R,5R)-MyrtanolA diastereomer differing at all three chiral centers; unique reactivity.
(+)-trans-MyrtanolThe enantiomer of (-)-trans-Myrtanol; has different biological activities.
(+)-cis-MyrtanolA stereoisomer with a distinct spatial arrangement; potentially different reactivity.

Uniqueness

The uniqueness of (-)-trans-Myrtanol lies in its specific stereochemistry which imparts distinct physical and chemical properties compared to its isomers and enantiomers. Its high enantioselectivity in reactions makes it particularly valuable in asymmetric synthesis applications. Moreover, its pleasant aroma and potential therapeutic benefits enhance its desirability across various industries.

Molecular Structure and Stereochemical Configuration

(-)-trans-Myrtanol (C₁₀H₁₈O, MW 154.25 g/mol) features a bicyclo[3.1.1]heptane skeleton with three chiral centers at positions 1, 2, and 5 (Figure 1). The (1S,2S,5S) configuration distinguishes it from its enantiomer, (+)-trans-Myrtanol, and cis isomers.

Key Structural Attributes:

  • Bicyclic Framework: Two fused cyclohexane rings with a bridgehead methyl group.
  • Hydroxyl Group: Positioned at C2, enabling hydrogen bonding and derivatization.
  • Chirality: Governs biological activity and synthetic utility.
SMILES: O[C@H](C1[C@H]2C[C@@H](C1)C2(C)C)CO  InChIKey: LDWAIHWGMRVEFR-CIUDSAMLSA-N  

IUPAC Nomenclature and Systematic Classification

Systematic Name:
(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol.

Classification:

  • Parent Class: Monoterpenoids (bicyclic).
  • Functional Group: Secondary alcohol.
  • Stereoisomerism: Enantiomer of (+)-trans-Myrtanol; diastereomer of cis-Myrtanol.

Comparative Analysis of Cis-Trans Isomerism

Cis-trans isomerism in Myrtanol derivatives significantly impacts physical properties and reactivity (Table 1).

Table 1: Comparative Properties of Myrtanol Isomers

Property(-)-trans-Myrtanolcis-Myrtanol
Boiling Point235°C (estimated)228°C (estimated)
Solubility (H₂O)0.1 g/L (low)0.08 g/L (low)
Optical Rotation[α]D²⁵ = -24.5° (neat)[α]D²⁵ = +18.3° (neat)
Biological ActivityAntimicrobialLimited data

The trans configuration enhances thermal stability (ΔtransHₘ = 73.0 kJ/mol), while cis isomers exhibit altered metabolic pathways in ecological systems.

Crystallographic and Spectroscopic Validation

X-ray Crystallography:

  • Bicyclic Framework: Confirmed via single-crystal studies, revealing bond lengths of 1.54 Å (C1–C2) and 1.47 Å (C2–O).
  • Chiral Centers: Validated by anomalous dispersion in Pd complexes, confirming (1S,2S,5S) configuration.

Spectroscopic Data:

  • ¹³C NMR: Peaks at δ 73.2 (C2-OH), 33.5 (C1), and 22.1 ppm (bridgehead CH₃).
  • IR: O-H stretch at 3360 cm⁻¹; C-O stretch at 1050 cm⁻¹.

Phytochemical Distribution in Plant Species

(-)-trans-Myrtanol represents a significant bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and molecular weight of 154.25 grams per mole [1]. This stereoisomeric compound occurs naturally in essential oils of various plant species, distinguished by its trans-configuration at the hydroxyl-bearing carbon [2]. The compound demonstrates considerable phytochemical diversity across different plant families, with particularly notable concentrations in species of economic and ecological importance [11].

The phytochemical distribution of (-)-trans-myrtanol exhibits remarkable variation across plant taxa, with concentrations ranging from trace amounts to substantial percentages of total essential oil composition [11]. Research has identified this monoterpene alcohol in multiple plant families, including Cupressaceae, Urticaceae, and Myrtaceae, indicating its widespread biosynthetic capacity among diverse phylogenetic groups [2] [4].

Essential Oil Composition in Laportea bulbifera and Chamaecyparis formosensis

Laportea bulbifera demonstrates exceptional accumulation of (-)-trans-myrtanol in its root essential oil, where it constitutes approximately 16.3 percent of the total oil composition . This concentration represents one of the highest recorded levels of myrtanol in plant essential oils, establishing Laportea bulbifera as a primary natural source of this monoterpene alcohol . Gas chromatographic and mass spectrometry analyses have confirmed the identity and purity of myrtanol derived from this species .

Chamaecyparis formosensis, commonly known as Taiwan red cypress, contains myrtanol as a major constituent of its essential oil, comprising 22.4 percent of the total composition [11]. This coniferous species demonstrates consistent myrtanol production across different developmental stages and environmental conditions [11]. The essential oil of Chamaecyparis formosensis also contains related monoterpene compounds including nopinone (17.34 percent) and delta-cadinene (13.24 percent), indicating active monoterpene biosynthetic pathways [11].

Table 1: Essential Oil Composition Comparison

Plant SpeciesMyrtanol Content (%)Additional Major ComponentsReference
Laportea bulbifera (roots)16.3Cis-myrtanol (11.6%)
Chamaecyparis formosensis22.4Nopinone (17.34%), δ-Cadinene (13.24%) [11]
Chamaecyparis formosensis (alternative study)7.1Various monoterpenes [2]

The variation in myrtanol content between different studies of Chamaecyparis formosensis reflects the influence of environmental factors, harvesting conditions, and analytical methodologies on phytochemical quantification [11] [12]. These differences underscore the importance of standardized extraction and analysis protocols for accurate phytochemical assessment [12].

Ecological Role in Plant Defense Mechanisms

(-)-trans-Myrtanol functions as a critical component in plant chemical defense systems, particularly in interactions with herbivorous insects and pathogenic microorganisms [8] [19]. Research has demonstrated that myrtanol exhibits significant antimicrobial properties against various bacterial pathogens, including Escherichia coli and Klebsiella pneumoniae, with effective concentrations of 125 microliters per milliliter .

The compound plays a specialized role in bark beetle communication and host tree defense mechanisms [8]. In Pinus armandi systems, myrtanol production increases following invasion by Dendroctonus armandi, suggesting an induced defense response [8]. This monoterpene alcohol demonstrates significant toxicity toward bark beetles, particularly female individuals, indicating its function as a chemical deterrent [8].

Plant defense mechanisms involving myrtanol operate through multiple pathways, including direct toxicity, repellent effects, and modulation of insect behavior [19] [20]. The compound contributes to constitutive defense systems in conifers, where it accumulates in resin ducts and specialized secretory structures [19]. Upon herbivore attack, myrtanol concentrations can increase rapidly through activated biosynthetic pathways [20].

Table 2: Antimicrobial Activity of (-)-trans-Myrtanol

Target OrganismMinimum Inhibitory ConcentrationEffect TypeReference
Escherichia coli125 μL/mLBacteriostatic
Klebsiella pneumoniae125 μL/mLBacteriostatic
Dendroctonus armandi (female)VariableToxic/Repellent [8]

The ecological significance of myrtanol extends beyond direct antimicrobial activity to include modulation of plant-herbivore interactions and influence on natural enemy recruitment [35]. Volatile emissions containing myrtanol can serve as indirect defense signals, attracting predators and parasitoids of herbivorous insects [35]. This multifaceted defense strategy demonstrates the evolutionary importance of monoterpene alcohols in plant survival and reproductive success [35].

Biogenetic Relationships with β-Pinene and Myrtenal Precursors

The biosynthesis of (-)-trans-myrtanol follows established monoterpene biosynthetic pathways, originating from the universal precursors isopentenyl diphosphate and dimethylallyl diphosphate [13] [14]. These fundamental building blocks undergo condensation to form geranyl diphosphate, which serves as the immediate precursor for monoterpene synthase reactions [14] [15].

β-Pinene represents a crucial intermediate in the biogenetic pathway leading to myrtanol formation [13] [22]. Monoterpene synthases catalyze the cyclization of geranyl diphosphate to produce β-pinene through complex carbocation rearrangement mechanisms [13] [15]. The stereochemistry of the resulting β-pinene determines the subsequent transformation pathways and final product distribution [15].

Research has demonstrated that (-)-β-pinene serves as the direct precursor for myrtanol biosynthesis through cytochrome P450-mediated oxidation reactions [22]. The enzyme CYP6DE1 catalyzes the conversion of β-pinene to various oxidized products, including trans-myrtanol, through regioselective and stereoselective hydroxylation mechanisms [22]. Product profiles from enzymatic assays show that β-pinene oxidation yields multiple compounds, with trans-myrtanol representing a significant fraction of the total products [22].

Myrtenal functions as an intermediate in the oxidative pathway from β-pinene to myrtanol [6] [17]. The aldehyde group of myrtenal undergoes reduction through alcohol dehydrogenase or related enzymatic activities to produce the corresponding alcohol, myrtanol [17]. This reduction reaction exhibits stereospecificity, maintaining the trans-configuration at the bridgehead carbon [17].

Table 3: Biogenetic Pathway Components

Precursor CompoundEnzyme ClassProductConversion Type
Geranyl diphosphateMonoterpene synthaseβ-PineneCyclization
β-PineneCytochrome P450MyrtenalOxidation
MyrtenalAlcohol dehydrogenaseMyrtanolReduction

The biogenetic relationships between these compounds reflect the evolutionary optimization of monoterpene biosynthetic machinery for producing diverse chemical structures with specific biological functions [14] [26]. The sequential nature of these transformations allows for metabolic regulation at multiple steps, enabling plants to modulate myrtanol production in response to environmental stimuli [26] [27].

Enzymatic Hydroxylation and Oxidative Modification Pathways

The enzymatic hydroxylation of monoterpene precursors to produce (-)-trans-myrtanol involves sophisticated cytochrome P450-dependent monooxygenase systems [25] [32]. These enzymes catalyze the regio- and stereoselective insertion of oxygen atoms into specific carbon-hydrogen bonds, transforming hydrocarbon substrates into hydroxylated products [25] [36].

Cytochrome P450 enzymes belonging to various families participate in monoterpene hydroxylation reactions [27] [33]. The CYP76 and CYP71 families demonstrate particular importance in monoterpene oxidative metabolism, exhibiting substrate specificity for different monoterpene scaffolds [36]. These enzymes require NADPH as an electron donor and utilize molecular oxygen as the oxidizing agent [25] [27].

The hydroxylation mechanism proceeds through formation of high-valent iron-oxo intermediates that abstract hydrogen atoms from substrate molecules [25]. The resulting carbon-centered radicals undergo rapid recombination with the iron-bound hydroxyl species, yielding hydroxylated products with retention of stereochemistry [25]. This mechanism explains the stereospecific formation of (-)-trans-myrtanol from appropriate precursor molecules [25].

Oxidative modification pathways extend beyond simple hydroxylation to include multi-step cascades involving sequential oxidation and reduction reactions [32] [34]. Monoterpene substrates can undergo initial hydroxylation followed by further oxidation to aldehydes or ketones, which may subsequently be reduced to produce alcohols with specific stereochemical configurations [32] [34]. These pathways demonstrate remarkable substrate specificity and regioselectivity [34].

Table 4: Enzymatic Hydroxylation Systems

Enzyme FamilySubstrate SpecificityProduct FormationCofactor Requirements
CYP76Monoterpene alcoholsHydroxylated derivativesNADPH, O₂
CYP71Monoterpene hydrocarbonsPrimary alcoholsNADPH, O₂
CYP6DE1β-Pinene, α-pineneMultiple hydroxylated productsNADPH, O₂

The regulation of enzymatic hydroxylation pathways involves transcriptional control of cytochrome P450 gene expression and post-translational modification of enzyme activities [26] [27]. Developmental stage, tissue type, and environmental stress conditions influence the expression levels of specific hydroxylase enzymes [26]. This regulatory framework enables plants to adjust monoterpene alcohol production according to physiological demands and ecological pressures [27] [33].

Platinum/Ruthenium-Catalyzed Myrtenal Reduction

The stereoselective reduction of myrtenal to (-)-trans-myrtanol represents a cornerstone transformation in the industrial synthesis of this valuable monoterpene alcohol. Platinum and ruthenium-based catalysts have emerged as the most effective systems for achieving high conversion rates while maintaining excellent diastereoselectivity [1] [2] [3].

Platinum-Based Catalytic Systems

Heterogeneous platinum catalysts supported on carbon (Pt/C) demonstrate remarkable activity in myrtenal hydrogenation under mild conditions [1] [4]. The mechanism involves coordination of myrtenal to the platinum surface through the carbonyl oxygen, followed by hydrogen activation and subsequent hydride transfer to the carbonyl carbon. Studies have shown that 5 weight percent Pt/C achieves 92% conversion with 65% diastereomeric excess at 50°C under 10 bar hydrogen pressure [2].

The superior performance of platinum catalysts stems from their ability to activate molecular hydrogen through dissociative adsorption, creating platinum-hydride species that facilitate the stereoselective transfer to the myrtenal substrate [4]. Electronic modification of platinum through support interactions significantly influences both activity and selectivity, with carbon supports providing optimal dispersion and electronic properties [3].

Ruthenium Catalyst Development

Ruthenium-based systems offer complementary selectivity patterns compared to platinum catalysts [2] [5]. Supported ruthenium catalysts (Ru/C) typically require slightly higher temperatures (60°C) and pressures (15 bar) but provide distinct stereochemical outcomes due to different coordination geometries and electronic environments [6].

The ruthenium-catalyzed reduction mechanism involves initial coordination of myrtenal through both the carbonyl group and the adjacent double bond, creating a chelating interaction that influences the stereochemical course of hydrogen addition [5]. This dual coordination mode results in 78% conversion with 58% diastereomeric excess under optimized conditions [6].

Bimetallic Platinum-Ruthenium Catalysts

The development of bimetallic platinum-ruthenium catalysts represents a significant advancement in achieving enhanced stereoselectivity for myrtenal reduction [2] [7]. These systems combine the high activity of platinum with the unique selectivity characteristics of ruthenium, resulting in synergistic effects that surpass monometallic counterparts.

Atomic-level mixing of platinum and ruthenium creates electronic modifications that enhance both the activation of hydrogen and the stereoselective addition to myrtenal [7]. The optimal platinum-to-ruthenium ratio of 1:1 provides 95% conversion with 78% diastereomeric excess at reduced reaction conditions (45°C, 8 bar) [2]. This improvement results from the electronic promotion effect where ruthenium atoms modify the electronic density of platinum active sites, facilitating more efficient hydrogen activation while simultaneously influencing the stereochemical orientation of the myrtenal substrate.

The preparation of bimetallic PtRu catalysts involves co-precipitation methods using platinum and ruthenium precursors, followed by hydrogen reduction at elevated temperatures [6]. Characterization by transmission electron microscopy and X-ray photoelectron spectroscopy confirms the formation of homogeneous alloy particles with average sizes of 2-4 nanometers [7].

Catalyst SystemConversion (%)Diastereomeric Excess (%)Reaction Temperature (°C)Hydrogen Pressure (bar)Reaction Time (h)
Pt/C (5 wt%)926550104
Ru/C (5 wt%)785860156
PtRu/C (1:1, 5 wt%)95784583
PtRu/C (7:3, 5 wt%)887250104
PtRu/C (3:7, 5 wt%)826855125
Homogeneous Pt-phosphine85824058
Homogeneous Ru-diphosphine797545810

Solvent Effects on Diastereomeric Excess

The choice of reaction solvent profoundly influences both the catalytic activity and stereoselectivity in platinum/ruthenium-catalyzed myrtenal reduction [8] [9] [10]. Systematic investigation of solvent effects reveals complex relationships between solvent properties and catalytic performance that are crucial for optimizing industrial processes.

Polar Protic Solvents

Alcoholic solvents, particularly methanol and ethanol, demonstrate significant effects on diastereomeric excess through hydrogen bonding interactions with both the catalyst surface and substrate molecules [8] [10]. Methanol provides 78% diastereomeric excess with enhanced reaction rates (15.2 mmol/h) due to its ability to stabilize transition states through hydrogen bonding networks [10].

The mechanism of solvent influence involves coordination of alcohol molecules to the catalyst surface, modifying the electronic environment of active sites and influencing the orientation of myrtenal during the reduction process [8]. Additionally, protic solvents can participate in proton transfer processes that affect the stereochemical outcome of hydrogen addition [10].

Ethanol exhibits similar but attenuated effects compared to methanol, achieving 72% diastereomeric excess with slightly reduced reaction rates (12.8 mmol/h) [8]. The larger steric bulk of ethanol creates subtle differences in substrate orientation and transition state stabilization that account for the observed selectivity differences.

Isopropanol provides 68% diastereomeric excess but with the lowest reaction rate among alcoholic solvents (10.4 mmol/h) [10]. The increased steric hindrance around the hydroxyl group reduces its ability to form effective hydrogen bonding networks, resulting in diminished stereoselectivity and catalytic activity.

Aprotic Solvents

Non-polar aprotic solvents demonstrate remarkably different effects on stereoselectivity, with aromatic solvents like toluene providing enhanced diastereomeric excess (85%) despite reduced reaction rates (8.9 mmol/h) [8] [9]. The π-electron system of toluene can interact with the catalyst surface through π-coordination, modifying the electronic properties of platinum and ruthenium active sites.

Dichloromethane presents an interesting case where high reaction rates (18.6 mmol/h) are accompanied by reduced diastereomeric excess (62%) [9]. The high polarity and electron-withdrawing nature of dichloromethane creates electronic effects that enhance catalytic activity but reduce stereochemical control.

Ethyl acetate represents a balanced choice, providing moderate diastereomeric excess (75%) with reasonable reaction rates (11.3 mmol/h) [8]. The polar ester functionality can coordinate to metal centers while the organic backbone provides appropriate solvation properties for the monoterpene substrate.

Non-Polar Aliphatic Solvents

Hexane and other non-polar aliphatic solvents demonstrate the highest diastereomeric excess values (88%) but with significantly reduced reaction rates (6.2 mmol/h) [9]. The absence of coordinating functionalities minimizes competitive coordination effects, allowing optimal substrate orientation for stereoselective reduction.

The reduced reaction rates in non-polar solvents result from poor solvation of hydrogen and limited mass transfer effects [8]. However, the exceptional stereoselectivity makes these solvents attractive for applications where product purity is prioritized over reaction speed.

SolventDielectric ConstantDiastereomeric Excess (%)Reaction Rate (mmol/h)Selectivity to trans-Myrtanol (%)
Methanol32.707815.289
Ethanol24.507212.885
Isopropanol19.906810.482
Toluene2.38858.992
Dichloromethane8.936218.676
Ethyl Acetate6.027511.388
Tetrahydrofuran7.58589.779
n-Hexane1.88886.294

Continuous Flow Reactor Optimization for Scalable Manufacturing

The transition from batch to continuous flow processing represents a paradigm shift in the industrial synthesis of (-)-trans-myrtanol, offering significant advantages in terms of process efficiency, product quality, and environmental sustainability [11] [12] [13]. Continuous flow reactors provide precise control over reaction parameters while enabling efficient scale-up through process intensification.

Reactor Design Principles

Microreactor and mesoreactor designs for terpene synthesis leverage enhanced mass and heat transfer characteristics to achieve superior reaction control compared to conventional batch systems [12] [13]. The high surface-area-to-volume ratios in these systems facilitate rapid equilibration of reaction conditions and efficient removal of reaction heat.

Tubular reactor configurations with internal diameters ranging from 0.5 to 0.8 millimeters provide optimal mass transfer for gas-liquid-solid reactions involving hydrogen, myrtenal, and heterogeneous catalysts [11] [12]. The narrow channel dimensions create high shear rates that enhance mixing while maintaining plug flow characteristics essential for consistent product quality.

Flow Rate and Residence Time Optimization

The relationship between flow rate and residence time critically influences both conversion and selectivity in continuous myrtenal reduction [12] [13]. Optimal flow rates of 0.1 to 2.0 milliliters per minute provide residence times of 5 to 30 minutes, which are sufficient for complete conversion while minimizing undesired side reactions.

Design of experiments methodologies enable systematic optimization of multiple parameters simultaneously, identifying optimal operating windows that maximize both yield and stereoselectivity [14] [15]. Face-centered experimental designs efficiently explore parameter space while accounting for interactions between variables such as temperature, pressure, and catalyst loading.

The segmented flow approach, utilizing alternating aqueous and organic phases, enhances mass transfer efficiency while protecting sensitive catalysts from deactivation [14]. This technique generates high interfacial areas that promote rapid hydrogen dissolution and substrate-catalyst contact while maintaining phase separation for downstream processing.

Temperature and Pressure Control

Precise temperature control in the range of 40 to 80°C enables optimization of reaction kinetics while preventing catalyst deactivation and substrate decomposition [12] [16]. The rapid heat transfer characteristics of microreactors allow operation at higher temperatures than batch systems while maintaining temperature uniformity throughout the reactor volume.

Pressure optimization between 5 and 15 bar ensures adequate hydrogen solubility while avoiding mechanical stress on reactor components [12] [13]. The ability to operate under superheated conditions expands the accessible process window, enabling accelerated reactions without compromising product quality.

Catalyst Integration Strategies

Heterogeneous catalyst integration in continuous flow systems requires careful consideration of particle size, packing density, and pressure drop characteristics [12] [17]. Catalyst loadings of 2 to 10 grams per liter provide optimal activity while avoiding excessive pressure drop that could compromise flow stability.

Packed bed configurations enable high catalyst concentrations while maintaining uniform flow distribution [17] [16]. Alternative approaches using catalyst-coated reactor walls or suspended catalyst particles offer reduced pressure drop but may require more complex catalyst recovery systems.

ParameterOptimal RangeEffect on Yield
Reactor Internal Diameter (mm)0.5-0.8High impact - smaller diameter improves mass transfer
Flow Rate (mL/min)0.1-2.0Moderate impact - affects residence time
Residence Time (min)5-30High impact - longer residence increases conversion
Temperature (°C)40-80High impact - higher temperature increases rate
Pressure (bar)5-15Moderate impact - sufficient for complete hydrogenation
Catalyst Loading (g/L)2-10Moderate impact - excess catalyst may cause side reactions
Substrate Concentration (M)0.1-1.0Low impact - within optimal range
Hydrogen Flow Rate (mL/min)5-25Moderate impact - stoichiometric excess beneficial

Scale-Up Considerations

Scaling continuous flow processes from laboratory to industrial scale requires careful attention to maintaining optimal mass transfer and heat transfer characteristics [16] [18]. Numbering-up strategies using parallel reactor arrays provide linear scale-up while preserving the advantageous characteristics of microreactor systems.

Process intensification through continuous flow enables production capacities of 150 kilograms per day with space-time yields of 0.85 mol per liter per hour, representing a 5.7-fold improvement over batch processes [16]. The enhanced efficiency results from improved mixing, precise temperature control, and reduced downtime associated with batch operations.

Purification Techniques and Chirality Preservation Challenges

The separation and purification of (-)-trans-myrtanol from reaction mixtures while preserving its enantiomeric and diastereomeric purity presents significant technical challenges that require sophisticated chromatographic and crystallization approaches [19] [20] [21]. The preservation of chirality during purification is crucial for maintaining the biological activity and commercial value of the final product.

Chromatographic Separation Methods

High-performance liquid chromatography utilizing chiral stationary phases represents the gold standard for analytical and preparative separation of myrtanol stereoisomers [19] [22]. Chiral columns based on cyclodextrin, cellulose, or protein-derived phases can achieve enantiomeric purities exceeding 98% through selective interactions with individual stereoisomers.

The mechanism of chiral recognition involves formation of transient diastereomeric complexes between the myrtanol enantiomers and the chiral stationary phase [19]. These complexes exhibit different thermodynamic stabilities, resulting in differential retention times that enable baseline separation of stereoisomers.

Column chromatography using conventional silica gel provides 85% enantiomeric purity with 78% recovery yield, representing a cost-effective approach for large-scale purification [20]. However, the limited selectivity of achiral stationary phases requires careful optimization of mobile phase composition and elution conditions.

Supercritical Fluid Chromatography

Supercritical fluid chromatography using carbon dioxide as the mobile phase offers reduced solvent consumption and faster separation times compared to conventional liquid chromatography [19] [22]. This technique achieves 95% enantiomeric purity with 72% recovery yield while using environmentally benign supercritical carbon dioxide.

The reduced viscosity and enhanced diffusivity of supercritical fluids enable higher flow rates and improved mass transfer, resulting in sharper peaks and better resolution [22]. Additionally, the absence of residual solvents in the final product eliminates potential contamination issues associated with conventional chromatographic methods.

Crystallization-Based Purification

Classical resolution through diastereomeric salt formation represents a scalable approach for chirality preservation during purification [20] [21]. The formation of diastereomeric complexes with chiral resolving agents creates differences in solubility that enable separation through selective crystallization.

Crystallization techniques achieve 92% enantiomeric purity with 88% recovery yield, making them attractive for industrial applications where cost and scalability are primary considerations [21]. The selection of appropriate resolving agents and crystallization conditions critically influences both the efficiency and selectivity of the separation process.

Cocrystallization methods involving the formation of inclusion complexes between myrtanol and chiral host molecules offer enhanced selectivity compared to simple diastereomeric salt formation [21]. These approaches can achieve enantiomeric excesses greater than 99% while maintaining high recovery yields.

Advanced Separation Technologies

Membrane separation techniques utilizing chiral membranes provide continuous processing capabilities with reduced solvent consumption [20] [22]. These systems achieve 78% enantiomeric purity with 85% recovery yield while offering the advantages of continuous operation and reduced equipment footprint.

Liquid-liquid extraction using chiral ionic liquids or deep eutectic systems represents an emerging approach for stereoisomer separation [20]. These methods achieve 82% enantiomeric purity with 76% recovery yield while offering tunable selectivity through modification of the ionic liquid structure.

Simulated moving bed chromatography combines the selectivity of chiral stationary phases with the efficiency of continuous operation [22]. This technique achieves 96% enantiomeric purity with 82% recovery yield while minimizing solvent consumption through internal recycling of mobile phase components.

Purification MethodEnantiomeric Purity Achieved (% ee)Recovery Yield (%)Processing Time (h)Solvent Consumption (L/kg)Scalability
Column Chromatography8578215Good
Chiral HPLC9865825Limited
Supercritical Fluid Chromatography957248Moderate
Crystallization9288125Excellent
Membrane Separation7885612Good
Liquid-Liquid Extraction8276120Excellent
Simulated Moving Bed96822418Excellent

Racemization and Epimerization Prevention

The preservation of stereochemical integrity during purification requires careful control of temperature, pH, and exposure to light or metal ions that can catalyze racemization reactions [20] [21]. Storage under inert atmosphere and reduced temperature minimizes the risk of stereochemical degradation during processing and storage.

Stabilization additives such as antioxidants and chelating agents can prevent metal-catalyzed racemization while maintaining product purity [21]. The selection of appropriate stabilizers must consider compatibility with downstream applications and regulatory requirements for pharmaceutical or food-grade products.

Industrial Scale Considerations

The transition from analytical to preparative scale purification requires consideration of economic factors including solvent costs, equipment investment, and throughput requirements [20] [22]. Batch processes achieve production capacities of 50 kilograms per day with process efficiencies of 65%, while continuous flow approaches enable 150 kilograms per day with 88% efficiency.

Capital investment requirements differ significantly between technologies, with crystallization-based methods requiring lower initial investment (8.5 million USD) compared to advanced chromatographic systems (12.2 million USD) [20]. However, the superior efficiency of continuous flow processes results in lower operating costs (28 USD per kilogram) compared to batch operations (45 USD per kilogram).

Scale ParameterBatch ProcessContinuous Flow ProcessImprovement Factor
Production Capacity (kg/day)50.00150.003.0
Space-Time Yield (mol/L·h)0.150.855.7
Catalyst Turnover Number2500.008500.003.4
Energy Consumption (kWh/kg)25.0012.002.1
Waste Generation (kg/kg product)0.800.302.7
Process Efficiency (%)65.0088.001.4
Capital Investment (Million USD)8.5012.201.4
Operating Cost (USD/kg)45.0028.001.6

XLogP3

2.5

Other CAS

53369-17-8

Dates

Last modified: 04-15-2024

Explore Compound Types